Cas no 84621-35-2 ((23Z)-Δ5,23-Stigmastadienol)

(23Z)-Δ5,23-Stigmastadienol 化学的及び物理的性質
名前と識別子
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- (23Z)-Stigmasta-5,23-dien-3beta-ol
- (3β,23Z)-Stigmasta-5,23-dien-3-ol (ACI)
- (23Z)-Δ5,23-Stigmastadien-3β-ol
- (23Z)-Δ5,23-Stigmastadienol
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- インチ: 1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
- InChIKey: JNYKCGNCXSSXEF-MKWBHZTKSA-N
- ほほえんだ: C[C@@]12[C@@H]([C@H](C)C/C=C(/CC)\C(C)C)CC[C@H]1[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O
(23Z)-Δ5,23-Stigmastadienol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S121090-0.5mg |
(23Z)-Δ5,23-Stigmastadienol |
84621-35-2 | 0.5mg |
$ 585.00 | 2023-02-02 | ||
TRC | S121090-1mg |
(23Z)-Δ5,23-Stigmastadienol |
84621-35-2 | 1mg |
$ 1075.00 | 2023-09-06 | ||
TRC | S121090-.5mg |
(23Z)-Δ5,23-Stigmastadienol |
84621-35-2 | .5mg |
$ 672.00 | 2023-04-15 | ||
TRC | S121090-2.5mg |
(23Z)-Δ5,23-Stigmastadienol |
84621-35-2 | 2.5mg |
$ 2415.00 | 2023-09-06 | ||
TRC | S121090-5mg |
(23Z)-Δ5,23-Stigmastadienol |
84621-35-2 | 5mg |
$ 672.00 | 2023-09-06 |
(23Z)-Δ5,23-Stigmastadienol 合成方法
ごうせいかいろ 1
(23Z)-Δ5,23-Stigmastadienol Raw materials
(23Z)-Δ5,23-Stigmastadienol Preparation Products
(23Z)-Δ5,23-Stigmastadienol 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
(23Z)-Δ5,23-Stigmastadienolに関する追加情報
Introduction to (23Z)-Stigmasta-5,23-dien-3beta-ol (CAS No. 84621-35-2)
(23Z)-Stigmasta-5,23-dien-3beta-ol, identified by the Chemical Abstracts Service Number (CAS No.) 84621-35-2, is a naturally occurring steroidal compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of sterols, specifically a double-bonded sterol derivative, which exhibits unique structural and functional properties. The presence of a double bond at the 23-position and a hydroxyl group at the 3beta-position contributes to its distinct chemical behavior and biological activity.
The structural framework of (23Z)-Stigmasta-5,23-dien-3beta-ol is characterized by a tetracyclic lactone ring system, which is a common feature among steroidal compounds. This core structure is further modified by the presence of a double bond between carbon atoms 5 and 23, which influences its reactivity and interaction with biological targets. The hydroxyl group at the 3beta-position adds another layer of functional diversity, enabling various chemical modifications and biological interactions.
Recent studies have highlighted the potential of (23Z)-Stigmasta-5,23-dien-3beta-ol in modulating cellular processes and signaling pathways. Research indicates that this compound may exhibit anti-inflammatory properties by interacting with specific nuclear receptors and transcription factors. The double bond at the 23-position plays a crucial role in determining its binding affinity to these receptors, thereby influencing its biological effects.
In addition to its anti-inflammatory potential, (23Z)-Stigmasta-5,23-dien-3beta-ol has been investigated for its role in lipid metabolism and cholesterol homeostasis. Studies suggest that this compound may influence the expression of genes involved in cholesterol synthesis and transport, potentially offering therapeutic benefits in managing hypercholesterolemia. The hydroxyl group at the 3beta-position is particularly important in these interactions, as it provides a site for enzymatic modification and receptor binding.
The synthesis of (23Z)-Stigmasta-5,23-dien-3beta-ol has been a subject of interest in synthetic chemistry. Researchers have developed various synthetic routes to produce this compound with high purity and yield. These synthetic methods often involve multi-step organic transformations, including stereoselective reactions to introduce the double bond at the correct position. The development of efficient synthetic protocols has enabled researchers to explore its biological activity more comprehensively.
One of the key challenges in studying (23Z)-Stigmasta-5,23-dien-3beta-ol is its limited solubility in aqueous media, which complicates its formulation for biological assays. To address this issue, researchers have employed various solubilization techniques, such as co-solvent systems and lipid-based nanoparticles. These approaches have improved the bioavailability of the compound, allowing for more effective testing of its biological activity.
The pharmacokinetic properties of (23Z)-Stigmasta-5,23-dien-3beta-ol have also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that this compound exhibits moderate bioavailability following oral administration and undergoes metabolic transformation through cytochrome P450 enzymes. Understanding these pharmacokinetic characteristics is essential for optimizing its therapeutic potential.
Future research directions for (23Z)-Stigmasta-5,23-dien-3beta-ol include exploring its role in chronic diseases such as cancer and neurodegenerative disorders. Preliminary studies have shown promising results in cell culture models, where this compound has demonstrated ability to inhibit tumor growth and protect against neurotoxicity. These findings warrant further investigation into its potential as a therapeutic agent.
The development of derivatives based on the core structure of (23Z)-Stigmasta-5,23-dien-3beta-ol represents another exciting avenue for research. By modifying specific functional groups or introducing new molecular motifs, researchers can create compounds with enhanced biological activity or improved pharmacokinetic properties. Such derivatives may offer novel therapeutic strategies for various diseases.
In conclusion, (23Z)-Stigmasta-5,23-dien-3beta-ol (CAS No. 84621-35-2) is a versatile steroidal compound with significant potential in biochemical research and pharmaceutical development. Its unique structural features contribute to its diverse biological activities, making it a valuable candidate for further study. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an important role in future medical applications.
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